molecular formula C6H13NO3 B1170045 OLAMUFLOXACIN CAS No. 167888-11-1

OLAMUFLOXACIN

Cat. No.: B1170045
CAS No.: 167888-11-1
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Description

Olamufloxacin, also known as HSR-903, is a synthetic fluoroquinolone antibacterial agent. It is known for its low toxicity and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Klebsiella pneumoniae, Staphylococcus aureus, Chlamydia spp., and Legionella spp. .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olamufloxacin is synthesized through a multi-step chemical process. The key steps involve the formation of the quinolone core structure, followed by the introduction of various functional groups to enhance its antibacterial properties. The synthesis typically involves the following steps:

  • Formation of the quinolone core by cyclization of appropriate precursors.
  • Introduction of the fluoro group at the 6-position.
  • Addition of the cyclopropyl group at the 1-position.
  • Incorporation of the amino group at the 5-position.
  • Introduction of the spiro-amine moiety at the 7-position.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Olamufloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, altering its antibacterial activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

Olamufloxacin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

    Medicine: Explored for its potential to treat various bacterial infections, including respiratory and urinary tract infections.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Olamufloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and replication of bacterial DNA. By inhibiting these enzymes, this compound disrupts DNA replication and transcription, leading to bacterial cell death. This mechanism is similar to other fluoroquinolones but with specific structural modifications that enhance its activity and reduce toxicity .

Comparison with Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Sparfloxacin

Comparison: Olamufloxacin shares a similar mechanism of action with other fluoroquinolones but has unique structural features that enhance its activity against certain bacterial strains. For example, this compound has a spiro-amine moiety at the 7-position, which is not present in ciprofloxacin or levofloxacin. This modification contributes to its enhanced activity against Gram-positive bacteria and reduced toxicity .

Properties

CAS No.

167888-11-1

Molecular Formula

C6H13NO3

Molecular Weight

0

Origin of Product

United States

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